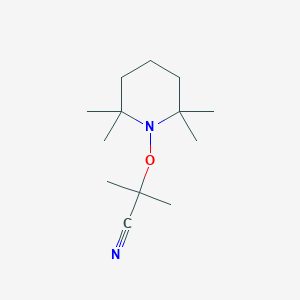
2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile is an organic compound that belongs to the class of hindered amines. It is characterized by the presence of a piperidine ring with four methyl groups, making it sterically hindered. This compound is known for its stability and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable nitrile compound. One common method is the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of metal oxide catalysts to facilitate the dehydration of tetraalkylpyridines. The reaction is conducted at elevated temperatures, typically above 150°C, to ensure efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents such as oxone.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially due to the presence of the nitrile group.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: The major products are often oximes or nitrile oxides.
Reduction: The primary products are amines.
Substitution: The products depend on the nucleophile used, often resulting in substituted amines or alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile has several applications in scientific research:
Biology: The compound is studied for its potential use in biological systems as a stabilizing agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile involves its ability to stabilize free radicals. The sterically hindered piperidine ring prevents the compound from reacting readily with other molecules, allowing it to act as a stabilizer. This property is particularly useful in preventing the degradation of polymers and other materials .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring but without the nitrile group.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.
N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base.
Uniqueness
2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile is unique due to the presence of both the nitrile group and the sterically hindered piperidine ring. This combination imparts significant stability and reactivity, making it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
71983-04-5 |
|---|---|
Fórmula molecular |
C13H24N2O |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
2-methyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxypropanenitrile |
InChI |
InChI=1S/C13H24N2O/c1-11(2)8-7-9-12(3,4)15(11)16-13(5,6)10-14/h7-9H2,1-6H3 |
Clave InChI |
IZMUYZWVFCIQJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1OC(C)(C)C#N)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


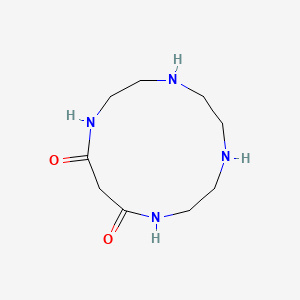


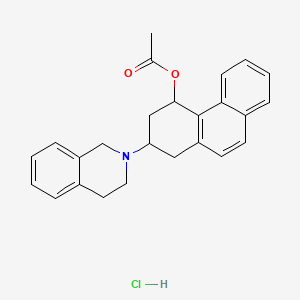
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

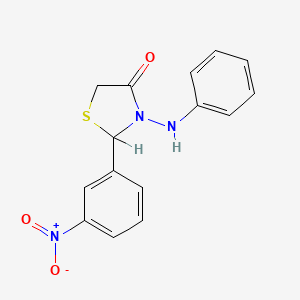

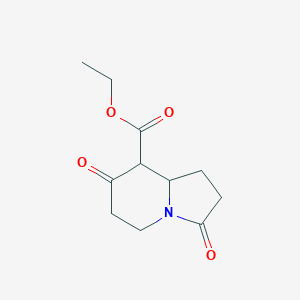
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)

![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
